REACTION_SMILES
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[CH3:15][Al:16]([CH3:17])[CH3:18].[CH3:19][c:20]1[cH:21][cH:22][cH:23][cH:24][cH:25]1.[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]#[N:7])[cH:8][c:9]([O:11][CH3:12])[cH:10]1.[Cl-:13].[NH4+:14]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([C:6]([NH2:7])=[NH:14])[cH:8][c:9]([O:11][CH3:12])[cH:10]1.[ClH:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Al](C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(C#N)cc(OC)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[NH4+]
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Name
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Type
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product
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Smiles
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COc1cc(OC)cc(C(=N)N)c1
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Name
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|
Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |